molecular formula C19H26N4O8S B216792 N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine CAS No. 109572-69-2

N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

Cat. No. B216792
CAS RN: 109572-69-2
M. Wt: 470.5 g/mol
InChI Key: NZMYKNZXHXPNTF-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, also known as glutathione (GSH), is a tripeptide molecule composed of glutamic acid, cysteine, and glycine. It is an essential antioxidant that plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative stress. GSH is synthesized in the body and can also be obtained through dietary sources.

Mechanism of Action

GSH acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can damage cellular components, including DNA, proteins, and lipids. GSH also plays a role in the detoxification of harmful substances, including drugs and environmental toxins, by conjugating with them and facilitating their elimination from the body.
Biochemical and Physiological Effects:
GSH has been shown to have several biochemical and physiological effects, including the regulation of cellular redox status, modulation of gene expression, and regulation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to enhance immune function.

Advantages and Limitations for Lab Experiments

GSH is widely used in laboratory experiments for its antioxidant and detoxifying properties. However, its use can be limited by its instability in certain experimental conditions and its potential to interfere with other cellular processes.

Future Directions

There are several future directions for research on GSH, including the development of novel therapeutic strategies for diseases that involve oxidative stress and the investigation of the role of GSH in aging and longevity. Additionally, further research is needed to fully understand the complex interactions between GSH and other cellular processes.

Synthesis Methods

GSH is synthesized in the body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase. The second step involves the addition of glycine to gamma-glutamylcysteine by the enzyme N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine synthetase.

Scientific Research Applications

GSH has been extensively studied for its role in various physiological processes, including immune function, detoxification, and cellular signaling. It has been shown to have therapeutic potential in the treatment of several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

CAS RN

109572-69-2

Product Name

N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine

Molecular Formula

C19H26N4O8S

Molecular Weight

470.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O8S/c20-12(18(28)29)5-6-15(24)23-14(17(27)22-8-16(25)26)9-32-11-3-1-10(2-4-11)7-13(21)19(30)31/h1-4,12-14H,5-9,20-21H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)(H,30,31)/t12-,13-,14-/m0/s1

InChI Key

NZMYKNZXHXPNTF-IHRRRGAJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

synonyms

4-(glutathionyl)phenylalanine
4-GSH-Phe

Origin of Product

United States

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